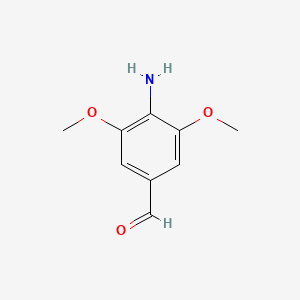

4-Amino-3,5-dimethoxybenzaldehyde

Beschreibung

4-Amino-3,5-dimethoxybenzaldehyde (CAS: 56066-34-3) is an aromatic aldehyde with the molecular formula C₉H₁₁NO₃ and a molecular weight of 197.19 g/mol. Structurally, it features an amino (-NH₂) group at the para position and two methoxy (-OCH₃) groups at the meta positions relative to the aldehyde functional group. This compound serves as a critical synthetic precursor in medicinal chemistry, particularly in the synthesis of heterocyclic compounds like triazoles (e.g., via reactions with substituted benzaldehydes) . While its direct pharmacological applications are less documented compared to analogs, its structural motifs align with bioactive molecules studied for anticancer and antimicrobial properties .

Eigenschaften

CAS-Nummer |

56066-34-3 |

|---|---|

Molekularformel |

C9H11NO3 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

4-amino-3,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,10H2,1-2H3 |

InChI-Schlüssel |

SXXIBYAOLWVKKT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1N)OC)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4-Amino-3,5-dimethoxybenzaldehyde is compared below with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity Amino vs. Hydroxy Groups: The amino group in this compound enhances nucleophilicity, making it a superior candidate for condensation reactions (e.g., with triazoles) compared to syringaldehyde, which contains a hydroxyl group. This difference is critical in synthesizing nitrogen-containing heterocycles . Methoxy Positioning: Compared to 4-Amino-3-methoxybenzaldehyde, the additional methoxy group at position 5 in this compound increases steric hindrance but may improve metabolic stability in drug candidates .

Caffeic Acid, though structurally distinct (dihydroxy and acrylic acid groups), shares antioxidant mechanisms but operates via different pathways, such as free radical scavenging .

Synthetic Utility this compound is prioritized in reactions requiring regioselective modifications (e.g., triazole synthesis), whereas syringaldehyde’s hydroxyl group limits its use in acid-sensitive reactions . The amino group in this compound facilitates Schiff base formation, a feature exploited in coordination chemistry and catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.